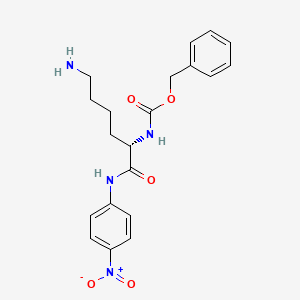
N(alpha)-Carbobenzoxylysine-4-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly referred to as Z-LYS-PNA, is a synthetic compound widely used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in enzymatic studies due to its ability to act as a substrate for various proteases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS-PNA typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by the coupling of p-nitroaniline to the lysine residue. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Z-LYS-PNA
Industrial Production Methods
Industrial production of Z-LYS-PNA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and benzyloxycarbonyl chloride are reacted in industrial reactors.
Automated Coupling: Automated systems are used for the coupling reaction with p-nitroaniline, ensuring consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity Z-LYS-PNA.
化学反应分析
Types of Reactions
Z-LYS-PNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases like trypsin and papain, leading to the cleavage of the peptide bond
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at varying pH levels, with enzymes like trypsin or papain as catalysts
Redox Reactions: Involves reagents such as sodium dithionite for reduction or hydrogen peroxide for oxidation.
Major Products Formed
Hydrolysis Products: The primary products are L-lysine and p-nitroaniline
Redox Products: Depending on the reaction, products can include reduced or oxidized forms of p-nitroaniline.
科学研究应用
Z-LYS-PNA is extensively used in various scientific research fields:
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms, particularly for proteases like trypsin and papain
Biotechnology: Used in the development of diagnostic assays and biosensors.
Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.
作用机制
Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of L-lysine and p-nitroaniline.
Release: The products are released, and the enzyme is free to catalyze another reaction cycle
相似化合物的比较
Similar Compounds
N-alpha-benzyloxycarbonyl-L-arginine p-nitroanilide (Z-ARG-PNA): Similar structure but with arginine instead of lysine.
N-alpha-benzyloxycarbonyl-L-phenylalanine p-nitroanilide (Z-PHE-PNA): Contains phenylalanine instead of lysine.
Uniqueness
Z-LYS-PNA is unique due to its specific interaction with lysine-specific proteases, making it a valuable tool for studying these enzymes. Its structure allows for detailed kinetic studies and the development of specific inhibitors .
属性
CAS 编号 |
70144-71-7 |
|---|---|
分子式 |
C20H24N4O5 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChI 键 |
FKFJWYPXPIUVGU-SFHVURJKSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















